dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Description
Dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a pyrrolizine derivative featuring a partially saturated bicyclic pyrrolizine core. Key structural attributes include:
- 5-position substitution: A 4-fluorophenyl group, contributing steric and electronic effects due to fluorine's electronegativity.
- 6- and 7-position substituents: Methyl ester groups, influencing solubility and metabolic stability.
Properties
IUPAC Name |
dimethyl 3-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-22-16(20)13-12-4-3-9-19(12)15(14(13)17(21)23-2)10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUFGDOXTQJLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141984 | |
| Record name | 6,7-Dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-97-8 | |
| Record name | 6,7-Dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62522-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves the following steps:
Formation of the Pyrrolizine Core: The pyrrolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The ester groups may also play a role in its pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Implications
Key Observations :
- Halogen Effects : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to ML 3000's 4-chlorophenyl group, as fluorine is less susceptible to oxidative metabolism. However, chlorine's larger size may improve binding affinity in ML 3000’s case .
- Functional Groups : The dimethyl carboxylate esters in the target compound may reduce gastrointestinal (GI) irritation compared to carboxylic acid derivatives (e.g., ML 3000’s acetic acid), as esters are typically less acidic .
Pharmacological and Toxicological Profiles
Anti-Inflammatory Activity
| Compound | ED50 (Carrageenan-Induced Paw Edema) | Plasma Concentration (µg/mL) | Ulcerogenic Dose (UD50) |
|---|---|---|---|
| ML 3000 | 17 mg/kg p.o. | ~20.0 | >100 mg/kg p.o. |
| Indomethacin | 3 mg/kg p.o. | ~5.0 | 7 mg/kg p.o. |
- Target Compound Inference : The ester groups may reduce potency compared to ML 3000’s acetic acid, but improved GI tolerance is plausible due to reduced acidity .
Toxicity and Tolerability
Pharmacokinetic Behavior
- ML 3000 : Exhibits enterohepatic circulation, with 58.3% fecal and 7.9% urinary excretion of radioactivity after oral dosing. High tissue concentrations in liver, kidney, and lungs .
- Target Compound Inference : The dimethyl ester groups may enhance oral bioavailability compared to ML 3000’s carboxylic acid, which requires hydrolysis for activation.
Biological Activity
Dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS No. 62522-97-8) is a synthetic organic compound belonging to the class of pyrrolizine derivatives. Its unique structure, characterized by a fluorophenyl group and two ester functionalities, suggests potential biological activities that merit detailed exploration.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FNO4 |
| Molecular Weight | 317.31 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 477.0 ± 45.0 °C |
| Flash Point | 242.3 ± 28.7 °C |
The biological activity of this compound is hypothesized to be linked to its interaction with specific molecular targets within biological systems. The fluorophenyl group may enhance binding affinity to various receptors or enzymes, while the ester groups could influence pharmacokinetics and bioavailability.
1. Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens. For example, studies have shown that derivatives of pyrrolizine compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentrations (MICs) for these compounds typically range from moderate (100 µg/mL) to high (400 µg/mL), suggesting potential for therapeutic applications in treating infections.
2. Anti-inflammatory Effects
Molecular docking studies have suggested that similar compounds possess antioxidant and anti-inflammatory properties . The presence of the fluorophenyl group may contribute to these effects by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines.
3. Antioxidant Activity
Compounds in this class have been associated with antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress within cells . This property is crucial for preventing cellular damage and has implications in various diseases including cancer and neurodegenerative disorders.
Case Studies
A recent study explored the synthesis and biological evaluation of pyrrolizine derivatives, including this compound. The study found that these compounds exhibited promising anti-inflammatory activity in vitro, alongside notable antimicrobial effects against specific bacterial strains .
In another investigation focusing on molecular docking simulations, the compound was shown to interact favorably with certain biological targets implicated in inflammation and microbial resistance . This highlights its potential as a lead compound for further drug development.
Q & A
Q. What are the most effective synthetic routes for dimethyl 5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate, and how can experimental parameters be optimized?
- Methodological Answer : A combination of multi-step organic synthesis and Design of Experiments (DOE) is recommended. Begin with a pyrrolizine core functionalization using 4-fluorophenyl substituents, followed by esterification. DOE (e.g., factorial design) can systematically vary parameters like temperature, catalyst loading, and solvent polarity to optimize yield and purity. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states to guide synthetic routes .
Q. Example Table: DOE Parameters for Esterification Optimization
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 0.5 | 1.5 |
| Solvent (DMF:H2O) | 9:1 | 7:3 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a tiered approach:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for diastereotopic protons and pyrrolizine ring conformation .
- IR Spectroscopy : Identify ester carbonyl (C=O) stretches (~1720 cm⁻¹) and fluorophenyl C-F vibrations (~1220 cm⁻¹).
- HRMS (ESI) : Confirm molecular weight with <2 ppm error. Cross-validate with GC-MS for fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism and regioselectivity of fluorophenyl substitution in the pyrrolizine core?
- Methodological Answer : Employ density functional theory (DFT) to model transition states and intermediates. Use software like Gaussian or ORCA to calculate activation energies for fluorophenyl attachment at different pyrrolizine positions (e.g., C5 vs. C7). Compare with experimental regioselectivity data to validate computational models. Solvent effects can be incorporated via COSMO-RS .
Q. Example Table: Calculated vs. Experimental Regioselectivity
| Position | ΔG‡ (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| C5 | 18.3 | 72 |
| C7 | 22.1 | 15 |
Q. How should researchers address contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer : Conduct a meta-analysis of dose-response curves and assay conditions. Variables like cell line specificity (e.g., HeLa vs. RAW264.7), solvent (DMSO concentration), and incubation time must be standardized. Use orthogonal assays (e.g., ELISA for cytokine release and MTT for cytotoxicity) to decouple effects. Apply multivariate regression to identify confounding variables .
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated esters) to enhance plasma stability .
- Microencapsulation : Use PLGA nanoparticles to protect against enzymatic degradation. Monitor release kinetics via HPLC under simulated physiological pH (7.4) .
Cross-Disciplinary Questions
Q. How can environmental fate studies be integrated into early-stage research workflows?
- Methodological Answer : Apply OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F). Use LC-MS/MS to track degradation products. Computational tools like EPI Suite can predict bioaccumulation potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
